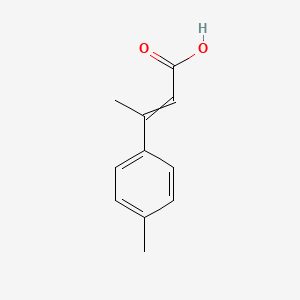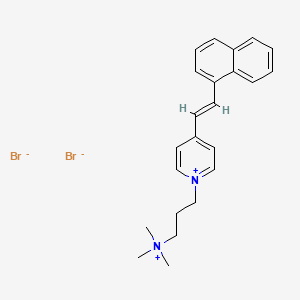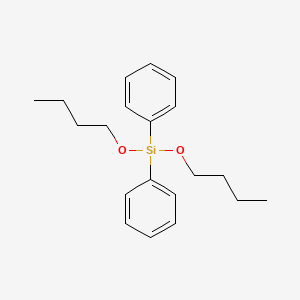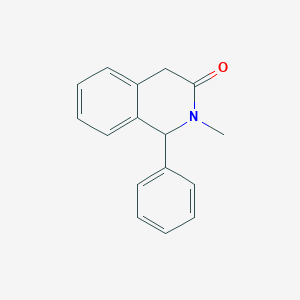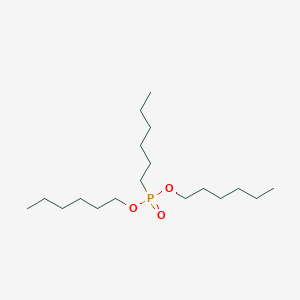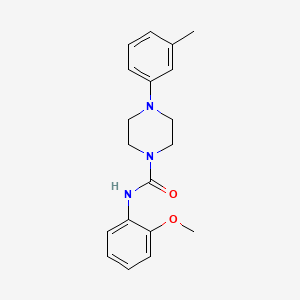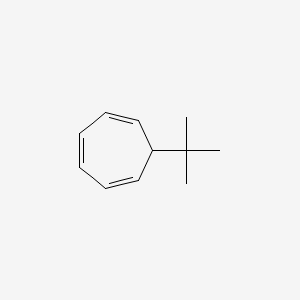
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- is an organic compound with a unique structure characterized by a seven-membered ring containing three double bonds and a tert-butyl group at the 7th position. This compound is a derivative of cycloheptatriene and is known for its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatriene derivatives.
Applications De Recherche Scientifique
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- involves its interaction with molecular targets through its reactive double bonds and tert-butyl group. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-rich double bonds, which can participate in electrophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Cycloheptatriene: The parent compound without the tert-butyl group.
7,7-Dimethyl-1,3,5-cycloheptatriene: A similar compound with two methyl groups at the 7th position.
1,3,5-Cycloheptatriene, 7-ethyl-: A derivative with an ethyl group at the 7th position.
Uniqueness
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
Propriétés
Numéro CAS |
17635-75-5 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
7-tert-butylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16/c1-11(2,3)10-8-6-4-5-7-9-10/h4-10H,1-3H3 |
Clé InChI |
QEGYVNCZOFKWNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


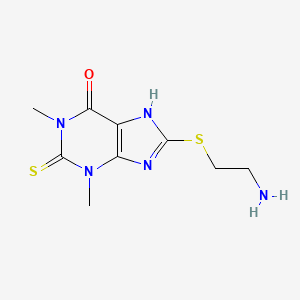

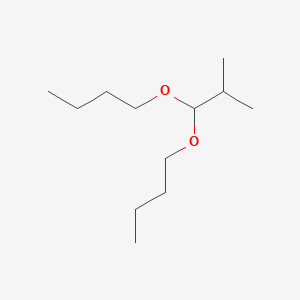
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
